REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[N:7]=1 |f:1.2.3|
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Name
|
|
Quantity
|
0.5 g
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Type
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reactant
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Smiles
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ClC1=CC=C(N=N1)O
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Name
|
|
Quantity
|
1.059 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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0.96 g
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Type
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reactant
|
Smiles
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BrCC(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at RT for 5 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with water (2 mL)
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Type
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EXTRACTION
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Details
|
the product was extracted with EtOAc (3×20 mL)
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Type
|
WASH
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Details
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Combined organic layers were washed successively with water (20 mL) and brine (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN(C(C=C1)=O)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 60.3% | |
YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |